![molecular formula C18H18BrClN2O3 B238195 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic use in various diseases.
Wirkmechanismus
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide works by inhibiting the activity of the BRD4 protein, which plays a role in gene expression and cell growth. By inhibiting BRD4, 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide can prevent the growth of cancer cells and reduce inflammation. Additionally, 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to improve cognitive function by reducing the accumulation of amyloid beta plaques in the brain.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to have a range of biochemical and physiological effects. In cancer research, 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in breast cancer cells. In inflammation research, 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines and improve survival in mice with sepsis. In neurological disorder research, 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to reduce the accumulation of amyloid beta plaques in the brain and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments is its specificity for the BRD4 protein, which allows for targeted inhibition of gene expression and cell growth. Additionally, 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to be effective in reducing inflammation and improving cognitive function in animal models. However, one limitation of using 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. One direction is to investigate its potential therapeutic use in other diseases, such as autoimmune disorders and metabolic diseases. Another direction is to develop more potent and selective inhibitors of the BRD4 protein. Additionally, further research is needed to better understand the long-term effects and potential toxicity of 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide.
Synthesemethoden
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide can be synthesized through a series of chemical reactions involving the starting materials 4-(isobutyrylamino)-3-methoxyaniline and 5-bromo-2-chlorobenzoyl chloride. The synthesis involves the formation of an amide bond between the two starting materials, followed by the introduction of a bromine and chlorine atom to the benzene ring. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been studied for its potential therapeutic use in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to inhibit the growth of breast cancer cells by targeting the BRD4 protein. In inflammation research, 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to reduce inflammation in mice with sepsis. In neurological disorder research, 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to improve cognitive function in mice with Alzheimer's disease.
Eigenschaften
Produktname |
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide |
|---|---|
Molekularformel |
C18H18BrClN2O3 |
Molekulargewicht |
425.7 g/mol |
IUPAC-Name |
5-bromo-2-chloro-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H18BrClN2O3/c1-10(2)17(23)22-15-7-5-12(9-16(15)25-3)21-18(24)13-8-11(19)4-6-14(13)20/h4-10H,1-3H3,(H,21,24)(H,22,23) |
InChI-Schlüssel |
DTIPCDPLAMEXSD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
Kanonische SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




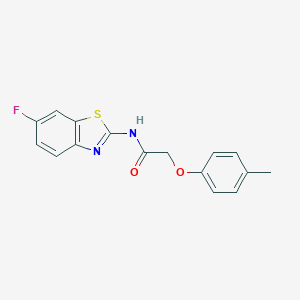
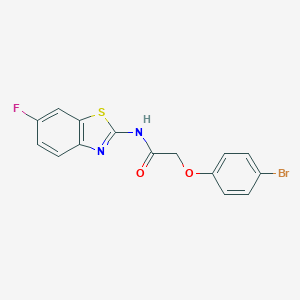
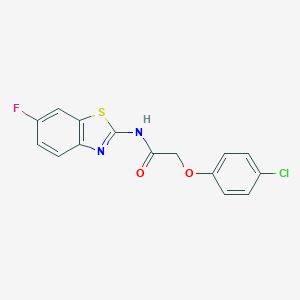
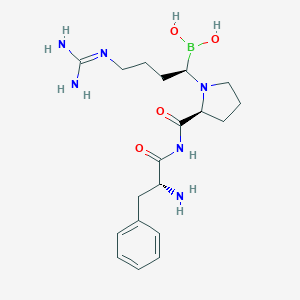
![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)
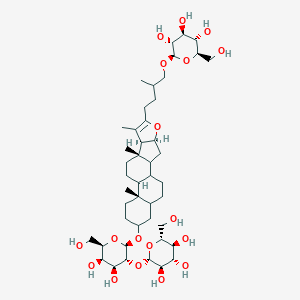
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)

![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
